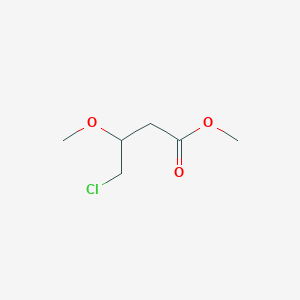
Methyl 4-chloro-3-methoxybutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-chloro-3-methoxybutanoate is an organic compound with the molecular formula C6H11ClO3. It is a derivative of butanoic acid, featuring a chloro and a methoxy group attached to the carbon chain. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl 4-chloro-3-methoxybutanoate can be synthesized through several methods. One common approach involves the esterification of 4-chloro-3-methoxybutanoic acid with methanol in the presence of an acid catalyst. Another method includes the alkylation of methyl 4-chloro-3-oxobutanoate with appropriate alkyl halides .
Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired ester.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 4-chloro-3-methoxybutanoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under suitable conditions.
Oxidation and Reduction: The compound can be oxidized to form corresponding acids or reduced to yield alcohols.
Hydrolysis: In the presence of aqueous acid or base, the ester can be hydrolyzed to produce 4-chloro-3-methoxybutanoic acid and methanol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products Formed:
Substitution: Formation of 4-azido-3-methoxybutanoate or 4-thiocyanato-3-methoxybutanoate.
Oxidation: Formation of 4-chloro-3-methoxybutanoic acid.
Reduction: Formation of 4-chloro-3-methoxybutanol.
Applications De Recherche Scientifique
Methyl 4-chloro-3-methoxybutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceutical agents.
Mécanisme D'action
The mechanism of action of methyl 4-chloro-3-methoxybutanoate involves its reactivity towards nucleophiles and electrophiles. The chloro group, being an electron-withdrawing group, makes the adjacent carbon more susceptible to nucleophilic attack. This property is exploited in various substitution reactions where the chloro group is replaced by other functional groups. The methoxy group, on the other hand, can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability.
Comparaison Avec Des Composés Similaires
Methyl 4-methoxybutanoate: Lacks the chloro group, making it less reactive towards nucleophiles.
Methyl 4-chlorobutanoate: Lacks the methoxy group, affecting its solubility and reactivity.
Methyl 4-chloro-3-oxobutanoate: Contains a keto group, making it more reactive towards nucleophiles and electrophiles.
Uniqueness: Methyl 4-chloro-3-methoxybutanoate is unique due to the presence of both chloro and methoxy groups, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis. Its dual functionality allows for a wide range of chemical transformations, making it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
98486-31-8 |
|---|---|
Formule moléculaire |
C6H11ClO3 |
Poids moléculaire |
166.60 g/mol |
Nom IUPAC |
methyl 4-chloro-3-methoxybutanoate |
InChI |
InChI=1S/C6H11ClO3/c1-9-5(4-7)3-6(8)10-2/h5H,3-4H2,1-2H3 |
Clé InChI |
YCZIPIXITSDILM-UHFFFAOYSA-N |
SMILES canonique |
COC(CC(=O)OC)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




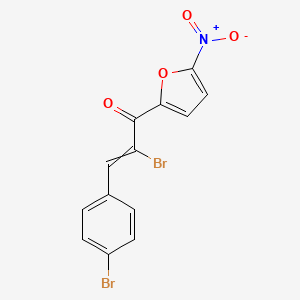
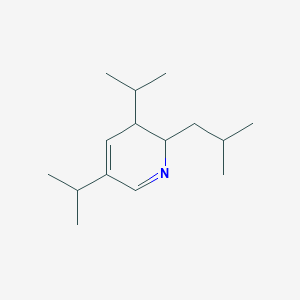





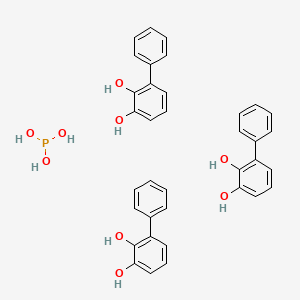

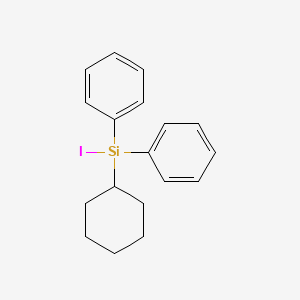

![[2-(6-Oxocyclohexa-2,4-dien-1-ylidene)-2,3-dihydro-4H-1,3-benzoxazin-4-ylidene]propanedinitrile](/img/structure/B14346595.png)
